molecular formula C22H26O5 B1314807 Estrone 3-hemisuccinate CAS No. 58534-72-8

Estrone 3-hemisuccinate

Cat. No.: B1314807
CAS No.: 58534-72-8
M. Wt: 370.4 g/mol
InChI Key: VSHNBNRUBKFQCR-QLDGJZPUSA-N
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Description

Mechanism of Action

Target of Action

Estrone 3-hemisuccinate, a derivative of estrone, primarily targets estrogen receptors in various tissues . These receptors are found in numerous body tissues, including the female reproductive organs, breasts, hypothalamus, and pituitary . The interaction of estrone with these receptors plays a crucial role in managing perimenopausal and postmenopausal symptoms .

Mode of Action

This compound, like estrone, enters the cells of responsive tissues where it interacts with estrogen receptors . The hormone-bound estrogen receptors dimerize and translocate to the nucleus of cells, where they bind to estrogen response elements (ERE) of genes . This interaction leads to changes in gene expression, which can result in various physiological effects.

Biochemical Pathways

Estrone is produced in vivo from androstenedione or from testosterone via estradiol . It is primarily produced in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through the conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase

Pharmacokinetics

Estrone, the primary premenopausal source of estrogen, is normally converted to estrone and estriol, both of which are metabolized to their sulfate and glucuronide forms, as well as oxidized to nonestrogens . In postmenopausal women, most estrogen production comes from androstenedione produced in the adrenal cortex, which is metabolized to estrone by the liver, fat, skeletal muscle, kidney, brain, and hair follicles .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of estrone, given their structural similarity. Estrone, a synthetically prepared or naturally occurring steroidal estrogen, is the primary circulating estrogen after menopause . It is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . The estrogenic potency of estrone is one third that of estradiol .

Action Environment

The action of this compound, like other estrogens, can be influenced by various environmental factors. For instance, a study showed that the migration capacity of estrone-3-sulfate, a related compound, was stronger than that of estrone in soil . This suggests that environmental factors such as soil composition could influence the mobility and transformation of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Estrone 3-hemisuccinate is synthesized by reacting estrone with succinic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing and purification helps in maintaining consistency and efficiency in production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Estrone 3-hemisuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and assays.

    Biology: Employed in the study of estrogen receptors and hormone interactions.

    Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

    Industry: Applied in the production of biochemical reagents and kits.

Comparison with Similar Compounds

Estrone 3-hemisuccinate is unique due to its hemisuccinate group, which allows it to conjugate with proteins and other molecules. Similar compounds include:

These compounds share structural similarities with this compound but differ in their functional groups and specific applications.

Properties

IUPAC Name

4-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHNBNRUBKFQCR-QLDGJZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474523
Record name ST056227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58534-72-8
Record name ST056227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estrone 3-hemisuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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